5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Description

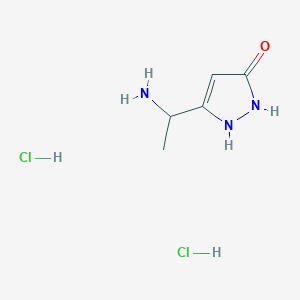

5-(1-Aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS: 1565479-60-8) is a pyrazolone derivative characterized by a 1-aminoethyl substituent at the 5-position of the pyrazol-3-one ring. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research. The molecular formula is inferred as C₅H₁₂Cl₂N₃O, with a molecular weight of 199.08 g/mol (calculated). Its structure comprises a partially saturated pyrazole ring with a ketone group at position 3 and a protonated primary amine (from the aminoethyl group) due to the dihydrochloride counterion .

Pyrazolone derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

5-(1-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.2ClH/c1-3(6)4-2-5(9)8-7-4;;/h2-3H,6H2,1H3,(H2,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYJQNANDWZQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)NN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . These reactions are carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically conducted at elevated temperatures to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aminoethyl group and the pyrazolone ring, which provide reactive sites for different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of various substituted pyrazolones.

Scientific Research Applications

5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its role as a biochemical reagent. In medicine, this compound is investigated for its potential therapeutic properties, including its use as an inhibitor of specific enzymes and pathways .

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to inhibit Rho-associated protein kinase (ROCK) isoforms I and II by competing with ATP for binding to the catalytic site . This inhibition affects various cellular processes, including smooth muscle contraction and cell migration, making it a valuable tool in research related to these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride with three analogs:

Key Observations:

- Substituent Effects on Solubility: The aminoethyl group in the target compound increases water solubility due to protonation (as a dihydrochloride salt). In contrast, the phenyl group in the analog (CAS 2126178-11-6) introduces hydrophobicity, reducing aqueous solubility .

- Ionization State: Neutral analogs (e.g., 5-cyclopropyl derivative) lack ionic character, limiting solubility in polar solvents .

Biological Activity

5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, also known as 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 189.21 g/mol. The structure includes a pyrazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁Cl₂N₃O |

| Molecular Weight | 189.21 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Research indicates that compounds based on the pyrazole framework exhibit diverse biological activities, including:

- Anti-inflammatory Properties : Pyrazole derivatives have been shown to inhibit specific pathways involved in inflammation, particularly the p38 MAP kinase pathway, which is crucial in mediating inflammatory responses .

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains through inhibition of bacterial growth mechanisms.

Case Studies and Research Findings

- Inhibition of p38 MAP Kinase : A study highlighted the synthesis of pyrazole derivatives that selectively inhibit the p38 MAP kinase pathway. This inhibition is linked to reduced inflammatory responses in cellular models .

- Antiproliferative Effects : Another investigation demonstrated that certain pyrazole derivatives could significantly reduce the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involved apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : Research has also explored the neuroprotective properties of pyrazole compounds, indicating that they may help mitigate neuronal damage in models of neurodegenerative diseases .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Toxicological studies are necessary to evaluate the compound's safety profile, particularly concerning its long-term effects and potential toxicity at varying doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.